molecular formula C4H8N2O3 B3333517 Glycyl-glycine-15N2 CAS No. 108451-47-4

Glycyl-glycine-15N2

Cat. No.: B3333517
CAS No.: 108451-47-4
M. Wt: 134.10 g/mol
InChI Key: YMAWOPBAYDPSLA-MPOCSFTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-glycine-15N2, also known as 2-(2-aminoacetamido)acetic acid-15N2, is a stable isotope-labeled compound. It is the simplest peptide composed of two glycine molecules, where both nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for studying metabolic pathways, protein expression, and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-glycine-15N2 can be synthesized through the condensation of glycine-15N with itself. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of glycine-15N residues, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Glycyl-glycine-15N2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketopiperazine derivatives.

    Reduction: Reduction reactions can convert it back to its constituent amino acids.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products Formed

    Oxidation: Diketopiperazine derivatives.

    Reduction: Glycine-15N.

    Substitution: Various substituted glycyl-glycine derivatives.

Scientific Research Applications

Glycyl-glycine-15N2 has diverse applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Helps in studying protein synthesis and degradation pathways.

    Medicine: Utilized in metabolic studies to understand disease mechanisms.

    Industry: Employed in the development of stable isotope-labeled compounds for pharmaceutical research.

Mechanism of Action

The mechanism of action of glycyl-glycine-15N2 involves its incorporation into peptides and proteins during synthesis. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the metabolic fate of the compound. It interacts with various enzymes and molecular pathways involved in protein synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-glycine: The non-labeled analogue of glycyl-glycine-15N2.

    Alanyl-alanine: Another simple dipeptide used in similar research applications.

    Glycyl-alanine: A mixed dipeptide with different properties.

Uniqueness

This compound is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical techniques. This makes it an invaluable tool for studying complex biochemical processes with high precision.

Properties

IUPAC Name

2-[(2-(15N)azanylacetyl)(15N)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)/i5+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAWOPBAYDPSLA-MPOCSFTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[15NH]CC(=O)O)[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745868
Record name (~15~N)Glycyl(~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108451-47-4
Record name (~15~N)Glycyl(~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108451-47-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-glycine-15N2
Reactant of Route 2
Glycyl-glycine-15N2
Reactant of Route 3
Reactant of Route 3
Glycyl-glycine-15N2
Reactant of Route 4
Reactant of Route 4
Glycyl-glycine-15N2
Reactant of Route 5
Reactant of Route 5
Glycyl-glycine-15N2
Reactant of Route 6
Glycyl-glycine-15N2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.